

## Part 1: Identity & Physicochemical Profile[2]

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### Compound of Interest

Compound Name:	3-Amino-2-chlorobenzamide
CAS No.:	1261640-17-8
Cat. No.:	B1148759

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**3-Amino-2-chlorobenzamide** is a regioisomer of the more common anthranilic acid derivatives. Its structural uniqueness lies in the steric and electronic environment created by the ortho-chloro substituent relative to the amide, and the meta-amino group. This specific substitution pattern forces the amide group out of planarity, influencing the binding kinetics in active pockets of target proteins.

### Table 1: Chemical Identity & Properties

Property	Detail
Chemical Name	3-Amino-2-chlorobenzamide
CAS Registry Number	1261640-17-8
Molecular Formula	C <sub>7</sub> H <sub>7</sub> ClN <sub>2</sub> O
Molecular Weight	170.59 g/mol
Appearance	Off-white to beige solid
Solubility	Soluble in DMSO, Methanol; Sparingly soluble in Water
pKa (Predicted)	~3.5 (Aniline nitrogen), ~14 (Amide nitrogen)
Key Distinction	NOT to be confused with: [2][3][4]• 2-Amino-3-chlorobenzamide (CAS 18343-44-7) • 3-Amino-4-chlorobenzamide (CAS 19694-10-1)



*Critical Note on Isomerism: The positioning of the chlorine atom at C2 (between the amide at C1 and amino at C3) creates a "1,2,3-substitution" pattern. This is synthetically more challenging to access than the 1,2,4-patterns found in 3-amino-4-chlorobenzamide, making verifying the CAS number essential during procurement.*

## Part 2: Synthetic Methodologies

The synthesis of **3-Amino-2-chlorobenzamide** requires a strategy that preserves the aryl-chloride bond while reducing the nitrogenous precursor. Catalytic hydrogenation (H<sub>2</sub>/Pd-C) poses a risk of hydrodehalogenation (removing the Cl atom). Therefore, a chemoselective reduction using Iron (Fe) or Tin(II) Chloride (SnCl<sub>2</sub>) is the validated protocol.

### Primary Route: The Nitro-Reduction Pathway

This route begins with commercially available 2-chloro-3-nitrobenzoic acid (CAS 3970-35-2).

### Step 1: Amidation

- Reagents: Thionyl Chloride (SOCl<sub>2</sub>), Ammonium Hydroxide (NH<sub>4</sub>OH).
- Mechanism: Conversion of carboxylic acid to acid chloride, followed by nucleophilic acyl substitution with ammonia.
- Protocol: Reflux acid in SOCl<sub>2</sub> (3 hrs)

Evaporate excess SOCl<sub>2</sub>

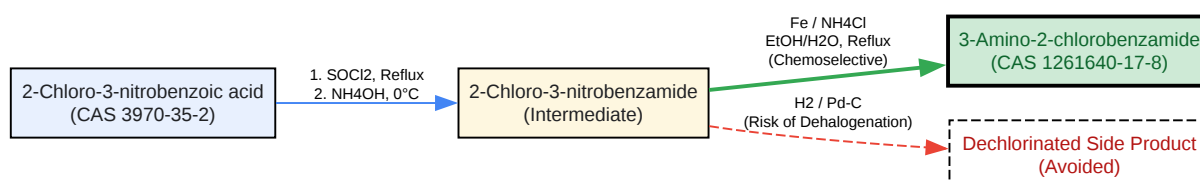
Dissolve residue in DCM

Add dropwise to cold NH<sub>4</sub>OH.

### Step 2: Chemoselective Reduction

- Reagents: Iron Powder (Fe), Ammonium Chloride (NH<sub>4</sub>Cl), Ethanol/Water.
- Mechanism: Single electron transfer (SET) reduction of the nitro group to an amine without affecting the aryl-chloride.
- Protocol: Suspend nitro-amide in EtOH/H<sub>2</sub>O (3:1). Add 5 eq. Fe powder and 2 eq. [5] NH<sub>4</sub>Cl. [1][4][6][7][8] Reflux for 2-4 hours. Filter hot through Celite to remove iron oxides. Concentrate filtrate to crystallize product.

## Visualization: Synthetic Workflow



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Figure 1: Chemoselective synthesis pathway avoiding hydrodehalogenation.[9]

## Part 3: Analytical Characterization

Validating the structure requires distinguishing the 1,2,3-substitution pattern from other isomers.

### 1. <sup>1</sup>H NMR Spectroscopy (DMSO-d<sub>6</sub>, 400 MHz)

- Amide Protons: Two broad singlets (or one very broad signal) around  $\delta$  7.4–7.8 ppm.
- Aromatic Protons:
  - The ring has 3 adjacent protons (positions 4, 5, 6).
  - H-4 & H-6: Appear as doublets (d) or doublets of doublets (dd) around  $\delta$  6.8–7.1 ppm.
  - H-5: Appears as a triplet (t) or dd around  $\delta$  7.1–7.3 ppm (coupling with H-4 and H-6).
- Amino Protons: Broad singlet around  $\delta$  5.2–5.5 ppm (exchangeable with D<sub>2</sub>O).
- Diagnostic Feature: The coupling constants ( ) will reflect ortho and meta relationships, confirming the 1,2,3-pattern.

### 2. Mass Spectrometry (LC-MS)

- Ionization: ESI+ (Electrospray Ionization).
- Parent Ion: [M+H]<sup>+</sup> = 171.03 (dominant <sup>35</sup>Cl isotope) and 173.03 (<sup>37</sup>Cl isotope).
- Isotope Pattern: A distinct 3:1 ratio between m/z 171 and 173 confirms the presence of one chlorine atom.

## Part 4: Applications in Drug Discovery[9]

**3-Amino-2-chlorobenzamide** acts as a "constrained" scaffold. The chlorine atom at position 2 sterically locks the conformation of the amide and amine groups, which is exploited in designing rigid inhibitors.

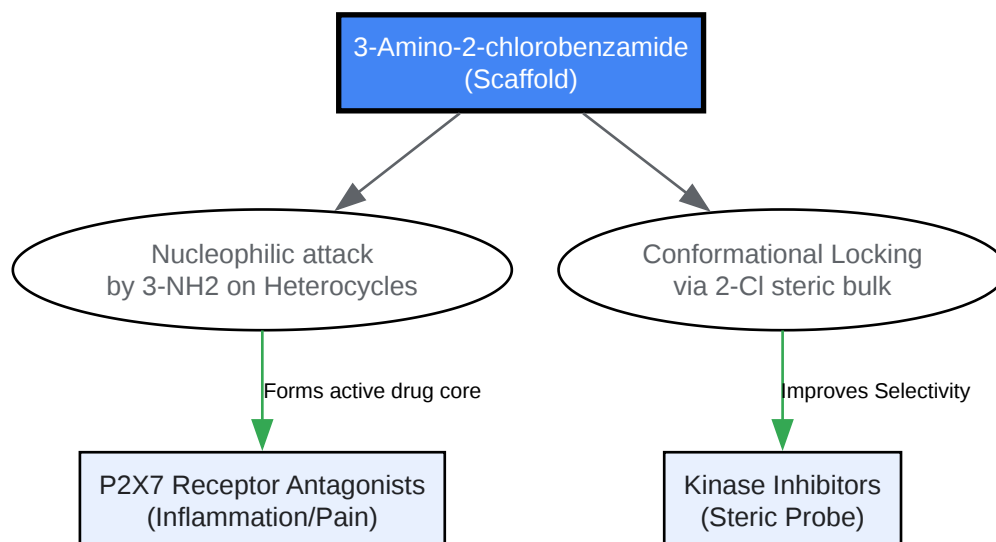
1. P2X7 Receptor Antagonists The P2X7 receptor is an ATP-gated ion channel linked to inflammation and neurodegeneration.

- Mechanism: The 3-amino group serves as a nucleophile to attach heterocyclic cores (e.g., chloropyridines or triazoles), while the benzamide moiety forms hydrogen bonds within the receptor's allosteric pocket.
- Reference: Patent WO2013014587A1 describes using this specific isomer to synthesize fused heterocyclic amides that modulate P2X7 activity [1].

2. Scaffold for Kinase Inhibitors In Structure-Activity Relationship (SAR) studies, this molecule is used to probe the "ortho-effect."

- Replacing a hydrogen (in 3-aminobenzamide) with a chlorine (in **3-amino-2-chlorobenzamide**) tests if the binding pocket can accommodate steric bulk or if the halogen bond can interact with backbone carbonyls of the protein.

## Visualization: Medicinal Chemistry Logic



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Figure 2: Role of the scaffold in designing conformationally restricted bioactive molecules.

## Part 5: Safety & Handling

As a halogenated aniline derivative, strict safety protocols are mandatory.

- Hazard Classification: Irritant (Skin/Eye), Potential Sensitizer.
- GHS Signal Word: Warning.[6][7]
- Handling Protocol:
  - Engineering Controls: Always weigh and handle inside a certified chemical fume hood to avoid inhalation of dust.
  - PPE: Nitrile gloves (double gloving recommended), safety glasses with side shields, and a lab coat.
  - Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino group (darkening over time).

## References

- WIPO Patentscope. (2013). Heterocyclic Amide Derivatives Used as P2X7 Receptor Antagonists. Patent WO2013014587A1. Retrieved from [\[Link\]](#)[10]
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